molecular formula C22H18O2 B13154041 3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol CAS No. 143569-18-0

3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol

Cat. No.: B13154041
CAS No.: 143569-18-0
M. Wt: 314.4 g/mol
InChI Key: BXAKKQJXUISPKB-UHFFFAOYSA-N
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Description

3,3’-Dimethyl[2,2’-binaphthalene]-1,1’-diol is an organic compound with the molecular formula C22H18O2 It is a derivative of binaphthalene, characterized by the presence of two hydroxyl groups and two methyl groups on the naphthalene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dimethyl[2,2’-binaphthalene]-1,1’-diol typically involves the coupling of naphthalene derivatives followed by functional group modifications. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the binaphthalene core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and reagents are carefully selected to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dimethyl[2,2’-binaphthalene]-1,1’-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of acylated naphthalene derivatives.

Scientific Research Applications

3,3’-Dimethyl[2,2’-binaphthalene]-1,1’-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Dimethyl[2,2’-binaphthalene]-1,1’-diol depends on its specific application. In catalysis, it acts as a chiral ligand, facilitating enantioselective reactions by coordinating to metal centers and influencing the reaction pathway. In biological systems, its hydroxyl groups may interact with cellular targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Dimethyl[2,2’-binaphthalene]-1,1’-diol is unique due to its specific combination of hydroxyl and methyl groups, which confer distinct chemical reactivity and potential applications. Its ability to act as a chiral ligand in asymmetric catalysis and its potential biological activities make it a valuable compound in various fields of research.

Properties

CAS No.

143569-18-0

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

2-(1-hydroxy-3-methylnaphthalen-2-yl)-3-methylnaphthalen-1-ol

InChI

InChI=1S/C22H18O2/c1-13-11-15-7-3-5-9-17(15)21(23)19(13)20-14(2)12-16-8-4-6-10-18(16)22(20)24/h3-12,23-24H,1-2H3

InChI Key

BXAKKQJXUISPKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1C3=C(C4=CC=CC=C4C=C3C)O)O

Origin of Product

United States

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